molecular formula C9H9BrFNO B13053425 7-Bromo-6-fluorochroman-4-amine

7-Bromo-6-fluorochroman-4-amine

Cat. No.: B13053425
M. Wt: 246.08 g/mol
InChI Key: MALSOHSOKXUZTJ-UHFFFAOYSA-N
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Description

7-Bromo-6-fluorochroman-4-amine is a heterocyclic compound with the molecular formula C9H9BrFNO It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluorochroman-4-amine typically involves the bromination and fluorination of chroman derivatives. One common method includes the selective bromination of chroman-4-amine followed by fluorination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

7-Bromo-6-fluorochroman-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluorochroman-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-fluorochroman-4-amine: Similar in structure but with different positional isomers.

    7-Bromo-4-chloro-1H-indazol-3-amine: Another brominated compound with different biological activities.

    Chroman-4-one derivatives: These compounds share the chroman core structure but differ in functional groups.

Uniqueness

7-Bromo-6-fluorochroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it particularly useful in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2

InChI Key

MALSOHSOKXUZTJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)Br

Origin of Product

United States

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